molecular formula C13H20N2O2 B11950864 2-(2,5-dimethylphenoxy)-N'-isopropylacetohydrazide

2-(2,5-dimethylphenoxy)-N'-isopropylacetohydrazide

Cat. No.: B11950864
M. Wt: 236.31 g/mol
InChI Key: POSJVLUNSQUJGQ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an isopropyl group attached to the nitrogen atom, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenol and isopropylhydrazine.

    Formation of Intermediate: 2,5-dimethylphenol is reacted with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid.

    Hydrazide Formation: The intermediate is then reacted with isopropylhydrazine under reflux conditions to form 2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide exerts its effects involves interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the hydrazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical and biological properties compared to other phenoxy derivatives

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N'-propan-2-ylacetohydrazide

InChI

InChI=1S/C13H20N2O2/c1-9(2)14-15-13(16)8-17-12-7-10(3)5-6-11(12)4/h5-7,9,14H,8H2,1-4H3,(H,15,16)

InChI Key

POSJVLUNSQUJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NNC(C)C

Origin of Product

United States

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